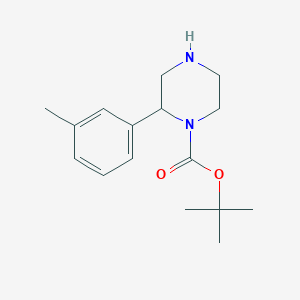
3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methylsulfanyl group attached to the triazole ring and is combined with hydroiodide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide typically involves the reaction of 3-(methylsulfanyl)-1,2,4-triazole with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydroiodide salt. The process may involve the following steps:
Preparation of 3-(methylsulfanyl)-1,2,4-triazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Hydroiodide Salt: The 3-(methylsulfanyl)-1,2,4-triazole is then reacted with hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroiodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, cyanides, or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The methylsulfanyl group may enhance binding affinity or specificity.
類似化合物との比較
Similar Compounds
- 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- 2-aminopyrimidine derivatives
Uniqueness
3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide ion. This gives it distinct chemical properties and reactivity compared to other triazole derivatives.
Conclusion
3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable tool in the synthesis of complex molecules and the study of biochemical processes.
特性
分子式 |
C3H6IN3S |
|---|---|
分子量 |
243.07 g/mol |
IUPAC名 |
5-methylsulfanyl-1H-1,2,4-triazole;hydroiodide |
InChI |
InChI=1S/C3H5N3S.HI/c1-7-3-4-2-5-6-3;/h2H,1H3,(H,4,5,6);1H |
InChIキー |
KNRUVOHPNKWJLT-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=NN1.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)



![Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13554931.png)

![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)

![7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B13554955.png)
![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)
![7-Methoxy-2-azaspiro[3.5]nonane](/img/structure/B13554967.png)

![6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554977.png)
